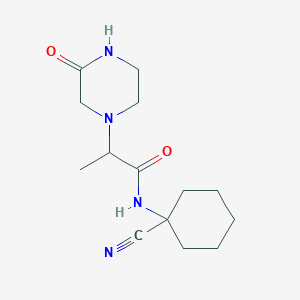
N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide, also known as CPP or CPP-115, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is involved in the metabolism of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.
Mécanisme D'action
N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 works by inhibiting the enzyme GABA aminotransferase, which is involved in the metabolism of GABA. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 increases the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and seizure activity. The increased levels of GABA can also have anxiolytic and anti-addictive effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and seizure activity. N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety. In addition, N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 in lab experiments is its potency and selectivity as a GABA aminotransferase inhibitor. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of GABA in various neurological disorders. However, one limitation of using N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 is its potential toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115. One area of interest is the potential therapeutic applications of N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 in neurological disorders such as epilepsy, addiction, and anxiety. Another area of interest is the development of new and more potent GABA aminotransferase inhibitors that can be used in combination with N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 to achieve greater therapeutic efficacy. Finally, there is a need for further research on the safety and toxicity of N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115, particularly at high doses, to ensure its safe use in clinical settings.
Méthodes De Synthèse
N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 can be synthesized using a multi-step process that involves the reaction of 1-cyanocyclohexane with 3-oxopiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with propanoyl chloride to yield N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115. The purity and yield of N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and seizure activity. N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide-115 has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-11(18-8-7-16-12(19)9-18)13(20)17-14(10-15)5-3-2-4-6-14/h11H,2-9H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMPZOGBVNGHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(3-oxopiperazin-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


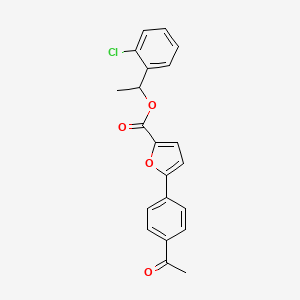
![N-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7543228.png)


![1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol](/img/structure/B7543261.png)
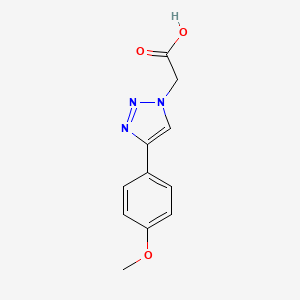
![N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B7543281.png)
![Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543288.png)
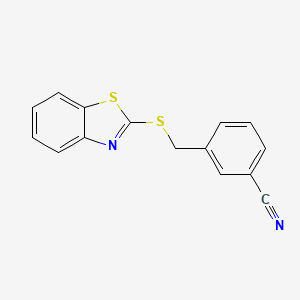
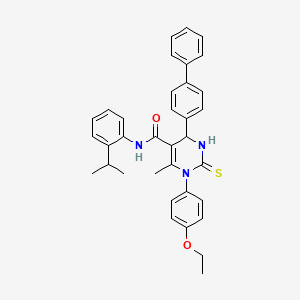
![2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B7543308.png)
![4-Amino-5-(2-thiazolyl)-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7543316.png)
![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B7543322.png)